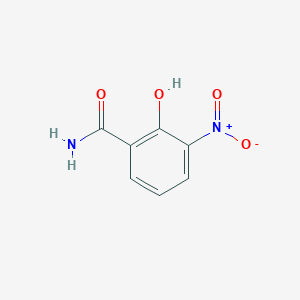

2-Hydroxy-3-nitrobenzamide

描述

2-Hydroxy-3-nitrobenzamide is an organic compound with the molecular formula C7H6N2O4 It is characterized by the presence of both a hydroxyl group and a nitro group attached to a benzamide structure

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-nitrobenzamide typically involves the nitration of 2-hydroxybenzamide. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective nitration at the desired position on the benzene ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .

化学反应分析

Types of Reactions: 2-Hydroxy-3-nitrobenzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed:

Reduction: 2-Hydroxy-3-aminobenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

科学研究应用

Chemistry

- Intermediate in Organic Synthesis : 2-Hydroxy-3-nitrobenzamide serves as a precursor for synthesizing more complex organic molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis.

Biology

- Biochemical Probes : The compound is studied for its potential as a biochemical probe to investigate enzyme activity and protein interactions. Its ability to form covalent bonds with specific amino acid residues enhances its utility in biological research.

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics .

Medicine

- Drug Development : The compound's structural similarity to biologically active compounds makes it a candidate for drug development, particularly in treating diseases where enzyme dysregulation is involved. Inhibition studies have shown that certain derivatives can inhibit enzymes related to cancer progression .

- Potential Anticancer Agent : Case studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including melanoma and breast cancer cells .

Industry

- Material Development : In industrial applications, this compound is used in producing specialty chemicals and materials. Its reactivity makes it suitable for synthesizing polymers and other advanced materials.

Table 1: Summary of Biological Activities

- Antimicrobial Efficacy : A study investigated the antimicrobial activity of this compound derivatives against Escherichia coli and Staphylococcus aureus, demonstrating significant inhibition compared to control groups .

- Cytotoxicity in Cancer Research : A comprehensive analysis of the cytotoxic effects of this compound derivatives on various human cancer cell lines revealed dose-dependent responses, particularly effective against melanoma and leukemia cells .

作用机制

The mechanism of action of 2-Hydroxy-3-nitrobenzamide involves its interaction with specific molecular targets within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. These interactions can disrupt cellular processes such as DNA replication and protein synthesis, contributing to its antimicrobial and anticancer activities .

相似化合物的比较

- 2-Hydroxy-3-aminobenzamide

- 2-Hydroxy-3-nitrobenzoic acid

- 2-Hydroxy-3-nitrobenzaldehyde

Comparison: Compared to its analogs, 2-Hydroxy-3-nitrobenzamide is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and biological activity. For instance, the nitro group can be selectively reduced to an amino group, providing a versatile intermediate for further chemical modifications .

生物活性

2-Hydroxy-3-nitrobenzamide (CAS Number: 2912-76-7) is a compound that has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a hydroxyl group and a nitro group attached to a benzamide backbone. This configuration is crucial for its biological activity, particularly in inhibiting certain enzymes and interacting with biological targets.

The primary mechanisms through which this compound exerts its biological effects include:

- Tyrosinase Inhibition : The compound has been shown to inhibit tyrosinase, an enzyme involved in melanin production. This property suggests potential applications in dermatological treatments, particularly for skin whitening.

- Antioxidant Activity : It exhibits significant antioxidant properties, which can protect cells from oxidative stress by scavenging free radicals and chelating metal ions.

- Antimicrobial and Anticancer Properties : Research indicates that this compound may possess antimicrobial and anticancer activities. It interacts with various biological molecules, potentially disrupting cellular processes such as DNA replication and protein synthesis .

Biological Activity Overview

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| Tyrosinase Inhibition | Binds to the active site of tyrosinase | Skin whitening treatments |

| Antioxidant Activity | Scavenges free radicals | Cancer research, protective agents |

| Antimicrobial Activity | Disrupts bacterial processes | Treatment of infections |

| Anticancer Activity | Interferes with cellular replication | Cancer therapeutics |

Case Studies and Research Findings

- Tyrosinase Inhibition Study : A study demonstrated that this compound effectively inhibited tyrosinase activity in vitro, suggesting its potential use in cosmetic formulations aimed at reducing hyperpigmentation.

- Antioxidant Efficacy : In a comparative study, this compound exhibited superior antioxidant activity compared to other compounds tested, indicating its potential as a therapeutic agent in oxidative stress-related diseases.

- Antimicrobial Properties : Research has shown that derivatives of this compound have significant antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values reported at 128 μg/ml .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that allow for the precise control of product purity and yield. Various derivatives have been synthesized to explore their biological activities further:

| Derivative Name | Structural Features | Unique Biological Activity |

|---|---|---|

| 2-Hydroxy-5-nitrobenzamide | Nitro group at the 5-position | Different antimicrobial profile |

| 2-Hydroxy-3-methylbenzamide | Methyl group instead of nitro | Altered reactivity and solubility |

| N-(2,4-Dichlorophenyl)-2-hydroxy-3-nitrobenzamide | Dichlorophenyl substitution | Enhanced anti-inflammatory properties |

常见问题

Basic Research Questions

Q. What is the established synthetic route for 2-Hydroxy-3-nitrobenzamide, and what are the critical reaction conditions?

- Methodological Answer : The compound is synthesized by nitration of 2-hydroxybenzamide using a mixture of HNO₃ and H₂SO₄ in ethyl acetate. Key steps include maintaining temperatures below 278 K during nitration, followed by neutralization with NaHCO₃, extraction with ethyl acetate, and purification via column chromatography. Reaction time (4–5 hours at room temperature, 1 hour under reflux) and stoichiometric control of nitrating agents are critical to avoid over-nitration or decomposition .

Q. How is the crystal structure of this compound resolved, and what software is typically employed?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using a Bruker Kappa APEXII CCD diffractometer (MoKα radiation, λ = 0.71073 Å) is standard. Data refinement employs SHELXL (for small-molecule refinement) and SHELXS (for structure solution) . The triclinic P1 space group (a = 3.8390 Å, b = 13.0347 Å, c = 16.0409 Å) and hydrogen-bonding networks are validated using WinGX and ORTEP-3 for visualization .

Q. What are the dominant intermolecular interactions stabilizing the crystal lattice?

- Methodological Answer : Intramolecular O–H⋯O hydrogen bonds (R₁¹(6) motifs) and intermolecular N–H⋯O bonds form dimers with 2(8) ring motifs. These dimers are further linked via weak C–H⋯O interactions into 2D polymeric sheets. Hydrogen-bond geometry (e.g., D–H⋯A distances: 1.82–2.19 Å) is quantified using SHELXL refinement .

Advanced Research Questions

Q. How can positional disorder in the nitro group be resolved during crystallographic refinement?

- Methodological Answer : In this compound, one nitro oxygen exhibits positional disorder with occupancy ratios of 0.517:0.483. Refinement in SHELXL involves partitioning site occupancy factors (SOFs) and applying restraints to anisotropic displacement parameters (ADPs). Validation tools like Rint (0.039) and goodness-of-fit (S = 1.00) ensure model accuracy .

Q. What strategies address discrepancies between experimental and computational hydrogen-bonding patterns?

- Methodological Answer : Discrepancies arise from dynamic effects (e.g., temperature-dependent H-atom mobility). Compare SC-XRD data (fixed H positions via SHELXL’s HFIX command) with DFT-optimized geometries (accounting for thermal motion). Use tools like Mercury to overlay experimental and theoretical models, adjusting constraints for non-hydrogen atoms .

Q. How do solvent choice and crystallization conditions influence polymorph formation?

- Methodological Answer : Ethyl acetate is preferred due to moderate polarity, enabling slow evaporation and yielding prismatic crystals (0.25 × 0.22 × 0.18 mm). Polar solvents (e.g., methanol) may disrupt intramolecular H-bonding, favoring alternative packing motifs. Screen solvents using the Cambridge Structural Database (CSD) to predict polymorph stability .

Q. What are the limitations of SHELX software in handling high-resolution twinned data for this compound?

- Methodological Answer : SHELXL struggles with twinned data due to its reliance on classical least-squares refinement. For high-resolution twinned datasets (e.g., from synchrotron sources), use twin-law matrices and switch to dual-space algorithms (e.g., SHELXD) for phase determination. Validate with Rsigma and CC1/2 metrics .

Q. Data Contradiction Analysis

Q. How to reconcile conflicting reports on the nitro group’s electronic effects on hydrogen-bond strength?

- Methodological Answer : Conflicting data may stem from varying experimental resolutions or computational methods. For this compound, compare electron density maps (Fo–Fc) at different refinement stages. Use Hirshfeld surface analysis to quantify H-bond contributions (e.g., O⋯H contacts: 24.7% of surface interactions) and cross-validate with IR spectroscopy (νN–H shifts) .

Q. Why do some studies report planar benzamide moieties while others note torsional deviations?

- Methodological Answer : Torsional angles (e.g., C6–C1–C7–N2 = −177.5°) deviate due to steric clashes between the nitro group and adjacent substituents. Use Mercury’s conformation analysis tool to compare torsion angles across studies. Discrepancies may arise from temperature (296 K vs. cryogenic) or data quality (I/σ(I) thresholds) .

Q. Methodological Tools and Workflows

属性

IUPAC Name |

2-hydroxy-3-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c8-7(11)4-2-1-3-5(6(4)10)9(12)13/h1-3,10H,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FECMDSYYFNKSJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90460831 | |

| Record name | 2-Hydroxy-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2912-76-7 | |

| Record name | 2-Hydroxy-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。